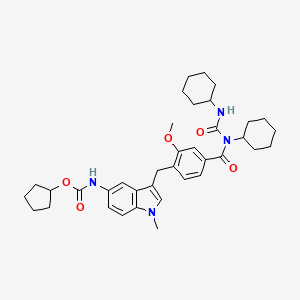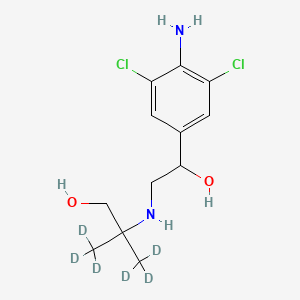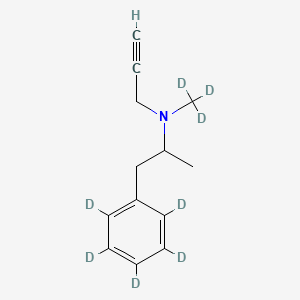
1,2,4-Triazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-6-amine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Triazines are characterized by a six-membered ring structure with three nitrogen atoms. The 1,2,4-triazine isomer has nitrogen atoms at the first, second, and fourth positions of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
1,2,4-Triazin-6-amine can be synthesized through several methods:
Condensation of 1,2-dicarbonyl compounds with amidrazones: This method involves the reaction of 1,2-dicarbonyl compounds with amidrazones under specific conditions to form the triazine ring.
Bamberger triazine synthesis: This classical method involves the cyclization of appropriate precursors to form the triazine ring.
Industrial production: Industrial methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
1,2,4-Triazin-6-amine undergoes various chemical reactions, including:
Nucleophilic aromatic substitution: Due to the presence of nitrogen atoms, the compound readily undergoes nucleophilic aromatic substitution reactions.
Inverse electron demand Diels-Alder reaction: This reaction involves the triazine reacting with electron-rich dienophiles to form a bicyclic intermediate, which then extrudes nitrogen gas to form an aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-6-amine involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA interaction: It may interact with DNA, leading to the disruption of DNA replication and transcription processes.
Cell signaling pathways: The compound can modulate various cell signaling pathways, affecting cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazin-6-amine can be compared with other triazine derivatives:
This compound stands out due to its unique nitrogen arrangement, which imparts distinct chemical properties and reactivity compared to other triazine isomers.
Eigenschaften
Molekularformel |
C3H4N4 |
|---|---|
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
1,2,4-triazin-6-amine |
InChI |
InChI=1S/C3H4N4/c4-3-1-5-2-6-7-3/h1-2H,(H2,4,7) |
InChI-Schlüssel |
HJIHSNIBZNREGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)

![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)

![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)

![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)

![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)



![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
